molecular formula C7H14O3S B12563282 Hexanoic acid, 6-(methylsulfinyl)- CAS No. 183858-49-3

Hexanoic acid, 6-(methylsulfinyl)-

Cat. No.: B12563282
CAS No.: 183858-49-3
M. Wt: 178.25 g/mol
InChI Key: LMCSMHJWQWMKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 6-(methylsulfinyl)-, also known as 6-(methylsulfinyl)hexanoic acid, is a compound that belongs to the class of organic compounds known as fatty acids. It is a derivative of hexanoic acid, which is a saturated fatty acid with a six-carbon chain. The addition of a methylsulfinyl group to the hexanoic acid structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-(methylsulfinyl)-, can be achieved through various synthetic routes. One common method involves the oxidation of 6-(methylthio)hexanoic acid using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically takes place under mild conditions, with the oxidizing agent being added slowly to the reaction mixture to control the rate of oxidation.

Industrial Production Methods

Industrial production of hexanoic acid, 6-(methylsulfinyl)-, often involves the use of biocatalysts. For example, certain strains of bacteria, such as Megasphaera sp. MH, can metabolize fructose and produce hexanoic acid derivatives, including hexanoic acid, 6-(methylsulfinyl)-, in the presence of electron acceptors like acetate . This biotechnological approach offers a sustainable and environmentally friendly method for producing this compound.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-(methylsulfinyl)-, undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.

    Reduction: The compound can be reduced to 6-(methylthio)hexanoic acid using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: 6-(methylsulfonyl)hexanoic acid.

    Reduction: 6-(methylthio)hexanoic acid.

    Substitution: Hexanoic acid esters or amides.

Scientific Research Applications

Hexanoic acid, 6-(methylsulfinyl)-, has a wide range of scientific research applications:

Comparison with Similar Compounds

Hexanoic acid, 6-(methylsulfinyl)-, can be compared with other similar compounds, such as:

The uniqueness of hexanoic acid, 6-(methylsulfinyl)-, lies in its methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

183858-49-3

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

6-methylsulfinylhexanoic acid

InChI

InChI=1S/C7H14O3S/c1-11(10)6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9)

InChI Key

LMCSMHJWQWMKAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.